2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine
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Overview
Description
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a chemical compound with the CAS Number: 1082658-26-1. It has a molecular weight of 170.64 and its IUPAC name is 2-chloro-4-isopropyl-6-methylpyrimidine .
Synthesis Analysis
Regioselective synthesis of new pyrimidine derivatives has been reported using organolithium reagents . The reaction of 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 2nd position, a methyl group at the 4th position, and an isopropyl group at the 6th position .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a melting point of 50-51°C .Scientific Research Applications
Use in Medicinal Chemistry
Specific Scientific Field
Summary of the Application
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is used in the synthesis of pyrimidinamine derivatives . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
3. Methods of Application or Experimental Procedures A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Results or Outcomes
Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Bis(2-(pyrimidin-2-yl)ethoxy)alkanes
Specific Scientific Field
Summary of the Application
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .
3. Methods of Application or Experimental Procedures The specific experimental procedures are not provided in the source. However, the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes typically involves a series of organic reactions .
Results or Outcomes
The outcomes of the synthesis are not specified in the source. However, the synthesized bis(2-(pyrimidin-2-yl)ethoxy)alkanes are likely to be used for further research and applications .
Synthesis of Fluorescent Dye
Specific Scientific Field
Summary of the Application
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is used in the synthesis of a specific fluorescent dye, 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline .
3. Methods of Application or Experimental Procedures The specific experimental procedures are not provided in the source. However, the synthesis of this fluorescent dye likely involves a series of organic reactions .
Results or Outcomes
The outcomes of the synthesis are not specified in the source. However, the synthesized fluorescent dye is likely to be used for further research and applications, such as biosensors for protein assays .
Safety And Hazards
The compound has been classified under GHS07 and has a signal word of “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-4-methyl-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQXNVFZREMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine |
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